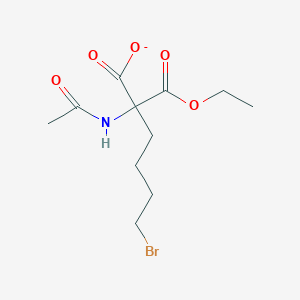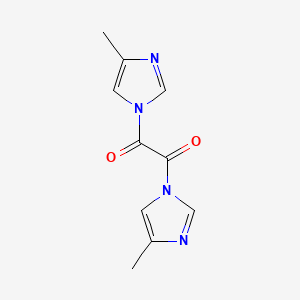![molecular formula C19H11N3O2 B12532602 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- CAS No. 678174-03-3](/img/structure/B12532602.png)
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, might also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes, potentially inhibiting their activity. The imidazoquinoline moiety can bind to specific receptors, modulating their activity and leading to various biological effects. These interactions can affect pathways involved in cell signaling, metabolism, and other critical biological processes .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative with anticoagulant properties.
Imidazoquinoline: A compound with immunomodulatory effects.
3-Methyl-2H-1-benzopyran-2-one: A methylated derivative of benzopyran with different chemical properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)- apart is the combination of the benzopyran and imidazoquinoline structures. This unique combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
678174-03-3 |
|---|---|
Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(3H-imidazo[4,5-f]quinolin-2-yl)chromen-2-one |
InChI |
InChI=1S/C19H11N3O2/c23-19-13(10-11-4-1-2-6-16(11)24-19)18-21-15-8-7-14-12(17(15)22-18)5-3-9-20-14/h1-10H,(H,21,22) |
InChI Key |
FMVKTWWGVREKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=CC5=C4C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)

![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)

![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)



